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Cat. No.: B175720

Get Quote

Executive Summary
4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a critical bifunctional ligand used

extensively in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmacophore

scaffold in drug discovery. Its structural uniqueness lies in the specific arrangement of the

hydroxyl and methyl groups relative to the dicarboxylic acid functionalities, which imparts

specific electronic properties and steric constraints.

This application note provides a validated, two-step protocol for the synthesis of 4-hydroxy-5-
methylisophthalic acid starting from the commercially available o-cresol. Unlike low-yield

direct carboxylation methods (Kolbe-Schmitt), this route utilizes a regioselective bis-

hydroxymethylation followed by controlled oxidation, ensuring high purity and scalability.
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The synthesis targets the regioselective functionalization of the benzene ring at positions 4 and

6 relative to the hydroxyl group (positions 1 and 3 in the final isophthalic acid numbering).

Target: 4-Hydroxy-5-methylisophthalic acid[1]

Precursor: 2-Methyl-4,6-bis(hydroxymethyl)phenol[2]

Starting Material:o-Cresol (2-methylphenol)

Reaction Pathway
The synthesis proceeds via the Freeman Method for polymethylol formation, followed by a

standard permanganate oxidation.

Step 1 (Electrophilic Aromatic Substitution): Base-catalyzed condensation of o-cresol with

excess formaldehyde. The hydroxyl group directs the electrophile to the ortho and para

positions. Since the 2-position is blocked by a methyl group, substitution occurs exclusively

at the 4 and 6 positions.

Step 2 (Oxidation): Transformation of the benzylic alcohol moieties into carboxylic acids

using Potassium Permanganate (

) in aqueous alkali.

Mechanistic Pathway Diagram

o-Cresol
(2-methylphenol)

Intermediate:
2-Methyl-4,6-bis(hydroxymethyl)phenol

  Hydroxymethylation  

Formaldehyde (aq)
NaOH, 25°C

Target:
4-Hydroxy-5-methylisophthalic acid

  Oxidation  

KMnO4, H2O
80°C -> Acidification
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Caption: Fig 1. Synthetic pathway from o-cresol to 4-hydroxy-5-methylisophthalic acid via

methylol intermediate.
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Detailed Experimental Protocols
Protocol A: Synthesis of 2-Methyl-4,6-
bis(hydroxymethyl)phenol
Objective: Regioselective installation of hydroxymethyl groups. Scale: 100 mmol basis.

Reagents & Equipment[3][4][5][6]
o-Cresol (10.8 g, 0.1 mol)

Formaldehyde (37% aq. solution, 20 mL, ~0.25 mol)

Sodium Hydroxide (20% aq. solution, 25 mL)

Glacial Acetic Acid (for neutralization)

Equipment: 250 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

Procedure
Dissolution: In the 250 mL flask, dissolve o-cresol in the NaOH solution. The solution will turn

a dark phenolate color.

Addition: Cool the solution to 0–5°C in an ice bath. Add the formaldehyde solution dropwise

over 20 minutes to prevent uncontrolled exotherms.

Reaction: Allow the mixture to warm to room temperature (25°C). Seal the flask and stir

continuously for 48 to 72 hours.

Note: The long reaction time is critical to ensure complete conversion to the bis-substituted

product and minimize mono-substituted impurities.

Precipitation: Cool the reaction mixture to 0°C. Acidify carefully with glacial acetic acid

dropwise until pH ~5-6.

Isolation: The product typically precipitates as a white to off-white solid. If an oil forms,

induce crystallization by scratching the glass or adding a seed crystal.
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Purification: Filter the solid and wash with cold water (2 x 20 mL). Recrystallize from

acetone/petroleum ether if necessary.

Drying: Dry in a vacuum oven at 40°C.

Expected Yield: 70–80% Characterization: Melting Point ~94°C.

Protocol B: Oxidation to 4-Hydroxy-5-methylisophthalic
Acid
Objective: Conversion of diol to dicarboxylic acid. Safety Warning:

is a strong oxidant. Ensure no flammable solvents are present.

Reagents
2-Methyl-4,6-bis(hydroxymethyl)phenol (Intermediate from Protocol A, 8.4 g, 50 mmol)

Potassium Permanganate (

, 24.0 g, ~150 mmol)

Sodium Carbonate (

, 5.0 g)

Water (300 mL)

Hydrochloric Acid (Concentrated, 12 M)

Sodium Bisulfite (

)

Procedure
Preparation: Dissolve the intermediate (8.4 g) and

(5.0 g) in water (100 mL). The solution should be clear.

Oxidant Feed: Dissolve

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b175720/docs?utm_src=pdf-body#application-note-scalable-synthesis-of-4-hydroxy-5-methylisophthalic-acid
https://www.benchchem.com/product/b175720/docs?utm_src=pdf-body#application-note-scalable-synthesis-of-4-hydroxy-5-methylisophthalic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(24 g) in water (200 mL) in a separate beaker.

Reaction: Heat the substrate solution to 70–80°C. Add the permanganate solution slowly

over 1 hour.

Observation: The purple color will disappear, and a brown precipitate (

) will form.

Completion: Stir at 80°C for an additional 2 hours. If the purple color persists, add a small

amount of ethanol to quench excess oxidant.

Filtration: Filter the hot mixture through a Celite pad to remove the

sludge. Wash the pad with hot water (2 x 50 mL).

Critical Step: Ensure the filtrate is clear and colorless/pale yellow.

Acidification: Cool the filtrate to room temperature. Slowly add concentrated HCl until pH < 2.

Result: The product will precipitate as a white crystalline solid.

Workup: If the product is colored (due to trapped Mn species), add a spatula tip of Sodium

Bisulfite to the acidic suspension to solubilize remaining Mn ions.

Final Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at

80°C.

Expected Yield: 60–70% Characterization: Melting Point >250°C (dec).
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Step 1: Precursor Synthesis

Step 2: Oxidation

Start: o-Cresol + NaOH

Add Formaldehyde (0°C)
Stir 48-72h (RT)

Acidify (Acetic Acid)
to pH 6

Filter & Dry Intermediate

Dissolve Intermediate
in aq. Na2CO3

Add KMnO4 (aq)
80°C, 2 hours

Filter MnO2 (Hot)

Acidify Filtrate (HCl)
pH < 2

Isolate Product
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Caption: Fig 2.[7] Operational workflow for the two-stage synthesis process.
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Analytical Data Summary
Parameter

2-Methyl-4,6-
bis(hydroxymethyl)phenol

4-Hydroxy-5-
methylisophthalic acid

Formula

MW 168.19 g/mol 196.16 g/mol

Appearance White to off-white powder White crystalline powder

Melting Point 94–96°C 258–260°C (dec)

Solubility
Soluble in alcohols, acetone,

hot water

Soluble in DMSO, DMF, dilute

alkali

1H NMR (DMSO-d6) 2.15 (s, 3H), 4.45 (s, 4H), 6.9-

7.1 (m, 2H)

2.2 (s, 3H), 7.9 (s, 1H), 8.3 (s,

1H)*

*Note: Aromatic protons in the product will appear as singlets due to the substitution pattern

(positions 2 and 6 on the isophthalic ring).

Scientific Integrity & Troubleshooting
Critical Control Points (CCPs)

Temperature Control (Step 1): The reaction of phenols with formaldehyde is highly

exothermic. Failure to cool during addition can lead to the formation of Novolac-type

polymeric resins rather than the discrete methylol species.

Stoichiometry (Step 1): A molar ratio of Formaldehyde:Phenol > 2.2 is required to drive the

reaction to the bis-substituted product. Insufficient formaldehyde yields the mono-substituted

impurity.

Filtration (Step 2): The removal of

must be done while the solution is hot (>70°C). If the solution cools, the product salt may co-
precipitate with the manganese sludge, leading to significant yield loss.
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The starting material, o-cresol, has a methyl group at position 2 and a hydroxyl group at

position 1.

Directing Effects: The -OH group is a strong ortho/para director. The -CH3 group is a weak

ortho/para director.

Sterics: Position 6 is ortho to -OH. Position 4 is para to -OH. Position 3 is ortho to -CH3 but

meta to the strong directing -OH.

Outcome: Substitution occurs overwhelmingly at positions 4 and 6. Upon oxidation, these

become the carboxyl groups.

Numbering Shift:

Precursor: 1-OH, 2-Me, 4,6-bis(CH2OH).

Product (IUPAC): The carboxyl carbons take priority (1,3). The OH ends up at position 4,

and the Methyl at position 5.

This confirms the identity as 4-Hydroxy-5-methylisophthalic acid.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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